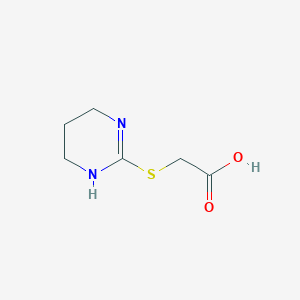

(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid

Description

Properties

IUPAC Name |

2-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S/c9-5(10)4-11-6-7-2-1-3-8-6/h1-4H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCOYRFPEJPYGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389692 | |

| Record name | BAS 02064024 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575497-40-4 | |

| Record name | BAS 02064024 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocol for the synthesis of (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process commencing with the formation of the key intermediate, 1,4,5,6-tetrahydropyrimidine-2-thiol, through the cyclocondensation of 1,3-diaminopropane and carbon disulfide. The subsequent step involves the S-alkylation of the thiol intermediate with a haloacetic acid to yield the final product. This guide elucidates the underlying reaction mechanisms, provides step-by-step experimental procedures, and details methods for purification and characterization. The information herein is intended to equip researchers with the necessary knowledge to successfully synthesize and explore the potential of this and related compounds.

Introduction

Tetrahydropyrimidine derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of a thio-acetic acid moiety to the tetrahydropyrimidine scaffold can enhance the biological activity and pharmacokinetic properties of the parent molecule. The title compound, this compound, is a structurally interesting molecule that holds promise for further investigation as a potential therapeutic agent. This guide presents a logical and experimentally validated approach to its synthesis.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step synthetic sequence. This strategy is outlined below:

Step 1: Synthesis of 1,4,5,6-Tetrahydropyrimidine-2-thiol

The initial step involves the formation of the cyclic thiourea, 1,4,5,6-tetrahydropyrimidine-2-thiol. This is accomplished through the reaction of 1,3-diaminopropane with carbon disulfide. This reaction is a classic method for the preparation of cyclic thioureas and proceeds via the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization.

Step 2: S-Alkylation of 1,4,5,6-Tetrahydropyrimidine-2-thiol

The second and final step is the S-alkylation of the synthesized 1,4,5,6-tetrahydropyrimidine-2-thiol with a haloacetic acid, such as chloroacetic acid or bromoacetic acid. This nucleophilic substitution reaction occurs at the sulfur atom of the thiol group, leading to the formation of the desired this compound. The reactivity of haloacetic acids makes them effective alkylating agents for thiol-containing compounds.[3]

Reaction Mechanisms and Experimental Choices

A thorough understanding of the reaction mechanisms is crucial for optimizing the synthesis and troubleshooting potential issues.

Formation of 1,4,5,6-Tetrahydropyrimidine-2-thiol

The reaction between 1,3-diaminopropane and carbon disulfide in the presence of a base proceeds through a nucleophilic addition mechanism. The amino group of 1,3-diaminopropane acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide to form a dithiocarbamic acid intermediate. In the presence of a base, this intermediate is deprotonated to form a dithiocarbamate salt. Subsequent intramolecular cyclization with the elimination of hydrogen sulfide leads to the formation of the stable six-membered ring of 1,4,5,6-tetrahydropyrimidine-2-thiol. The choice of solvent and base can influence the reaction rate and yield.

S-Alkylation of 1,4,5,6-Tetrahydropyrimidine-2-thiol

The S-alkylation reaction is a classic SN2 (bimolecular nucleophilic substitution) reaction. The thiol group of 1,4,5,6-tetrahydropyrimidine-2-thiol exists in equilibrium with its tautomeric thione form. In the presence of a base, the thiol is deprotonated to form a highly nucleophilic thiolate anion. This thiolate anion then attacks the electrophilic carbon atom of the haloacetic acid, displacing the halide ion and forming a new carbon-sulfur bond. The choice of the haloacetic acid (chloro- vs. bromo-) can affect the reaction rate, with bromoacetic acid generally being more reactive. The use of a suitable base is essential to facilitate the deprotonation of the thiol and drive the reaction to completion.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.

Step 1: Synthesis of 1,4,5,6-Tetrahydropyrimidine-2-thiol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,3-Diaminopropane | 74.12 | 7.41 g (8.3 mL) | 0.1 |

| Carbon Disulfide | 76.14 | 7.61 g (6.0 mL) | 0.1 |

| Ethanol (95%) | - | 100 mL | - |

| Sodium Hydroxide | 40.00 | 4.00 g | 0.1 |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (4.00 g, 0.1 mol) in ethanol (100 mL).

-

To this solution, add 1,3-diaminopropane (7.41 g, 0.1 mol) dropwise with stirring.

-

Cool the mixture in an ice bath and slowly add carbon disulfide (7.61 g, 0.1 mol) dropwise over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Reflux the reaction mixture for 3 hours.

-

After reflux, cool the mixture to room temperature and then place it in an ice bath to induce crystallization.

-

Collect the precipitated solid by vacuum filtration and wash it with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 1,4,5,6-tetrahydropyrimidine-2-thiol as a white crystalline solid.

-

Dry the product in a vacuum oven.

Characterization:

-

Melting Point: Determine the melting point of the purified product.

-

Spectroscopic Analysis: Confirm the structure using 1H NMR, 13C NMR, and IR spectroscopy.

Step 2: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,4,5,6-Tetrahydropyrimidine-2-thiol | 116.19 | 5.81 g | 0.05 |

| Chloroacetic Acid | 94.50 | 4.73 g | 0.05 |

| Sodium Hydroxide | 40.00 | 4.00 g | 0.1 |

| Water | - | 100 mL | - |

| Concentrated Hydrochloric Acid | - | As needed | - |

Procedure:

-

In a 250 mL beaker, dissolve sodium hydroxide (4.00 g, 0.1 mol) in water (50 mL).

-

To this solution, add 1,4,5,6-tetrahydropyrimidine-2-thiol (5.81 g, 0.05 mol) and stir until it dissolves completely.

-

In a separate beaker, dissolve chloroacetic acid (4.73 g, 0.05 mol) in water (50 mL).

-

Slowly add the chloroacetic acid solution to the solution of the thiol with continuous stirring.

-

Heat the reaction mixture at 60-70 °C for 2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the product.

-

Collect the precipitated solid by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., water or an ethanol-water mixture) to obtain pure this compound.

-

Dry the product in a vacuum oven.

Characterization:

-

Melting Point: Determine the melting point of the purified product.

-

Spectroscopic Analysis: Confirm the structure using 1H NMR, 13C NMR, IR spectroscopy, and Mass Spectrometry.

Visualizing the Synthesis

Synthetic Workflow

Caption: Overall synthetic workflow for the preparation of the target compound.

Reaction Mechanism: S-Alkylation

Caption: Simplified mechanism of the S-alkylation step (SN2 reaction).

Conclusion

This technical guide has detailed a reliable and straightforward two-step synthesis for this compound. By providing a clear rationale for the synthetic strategy, elucidating the reaction mechanisms, and offering comprehensive experimental protocols, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The successful synthesis of this compound will enable further investigation into its biological properties and potential as a lead compound in drug discovery programs.

References

- Bhosale, M. S., Sarvanan, K., & Dighe, N. S. (2021). Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives. Research Journal of Science and Technology, 13(3), 221-8.

- Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. (n.d.).

- Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). Molecules, 27(20), 7036.

- Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. (2017). Chemistry of Heterocyclic Compounds, 53(3), 256-272.

- This compound. Santa Cruz Biotechnology.

- Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. (2022). Folia Medica, 64(3), 478-487.

- Synthesis and biological evaluation of 2-thiopyrimidine derivatives. (2005). Bioorganic & Medicinal Chemistry, 13(9), 3185-95.

- Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. (2010). Chemistry of Heterocyclic Compounds, 46, 833–841.

- (4,5-DIHYDRO-THIAZOL-2-YLSULFANYL)-ACETIC ACID synthesis. ChemicalBook.

- Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. (2021). International Journal of Molecular Sciences, 22(21), 11849.

- Haloacetonitriles Induce Structure-Related Cellular Toxicity Through Distinct Proteome Thiol Reaction Mechanisms. (2021). Environmental Science & Technology, 55(17), 11847–11857.

Sources

- 1. dl.ndl.go.jp [dl.ndl.go.jp]

- 2. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Haloacetonitriles Induce Structure-Related Cellular Toxicity Through Distinct Proteome Thiol Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid

Introduction

(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules.[1][2] The robust and unambiguous characterization of its chemical structure is a prerequisite for any further investigation into its biological activity and therapeutic potential. This guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the methodologies for its acquisition and interpretation. As direct experimental spectra for this specific molecule are not widely published, this document leverages data from structurally related compounds to provide a predictive analysis, a common and invaluable practice in chemical research.

The molecular structure of this compound, with a molecular formula of C₆H₁₀N₂O₂S and a molecular weight of 174.22 g/mol , presents several key features for spectroscopic analysis: a tetrahydropyrimidine ring, a thioether linkage, and a carboxylic acid moiety.[3] Each of these components will give rise to characteristic signals in various spectroscopic techniques.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR will provide detailed information about the carbon-hydrogen framework of the target molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~ 10-12 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad signal that is exchangeable with D₂O. |

| ~ 7-8 | Broad Singlet | 2H | NH | The two N-H protons of the tetrahydropyrimidine ring are expected to be deshielded due to the adjacent nitrogen atoms. Their chemical shift can vary depending on the solvent and concentration. |

| ~ 3.8 | Singlet | 2H | S-CH₂-COOH | The methylene protons adjacent to the sulfur and the carbonyl group are expected to appear as a singlet in the absence of coupling. |

| ~ 3.4 | Triplet | 4H | N-CH₂-CH₂ | The four protons on the carbons adjacent to the nitrogen atoms in the tetrahydropyrimidine ring are expected to be deshielded and appear as a triplet due to coupling with the neighboring CH₂ group. |

| ~ 2.0 | Quintet | 2H | N-CH₂-CH₂-CH₂ | The two protons on the central carbon of the propylene bridge in the tetrahydropyrimidine ring are expected to be coupled to the four adjacent protons, resulting in a quintet. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can affect the chemical shifts, particularly of exchangeable protons.

-

Instrument Setup: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate resolution.[1]

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to consider are the number of scans, relaxation delay, and spectral width.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The spectrum should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~ 170 | COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at a characteristic downfield shift. |

| ~ 165 | N-C=S | The carbon atom in the thiourea-like moiety of the tetrahydropyrimidine ring is expected to be significantly deshielded. |

| ~ 45 | N-CH₂-CH₂ | The carbon atoms adjacent to the nitrogen atoms in the tetrahydropyrimidine ring. |

| ~ 35 | S-CH₂-COOH | The methylene carbon adjacent to the sulfur atom. |

| ~ 20 | N-CH₂-CH₂-CH₂ | The central carbon of the propylene bridge in the tetrahydropyrimidine ring. |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment should be performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Data Processing: Similar processing steps as for ¹H NMR are applied. The chemical shifts are referenced to the deuterated solvent signal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and structural features.

Expected Mass Spectrometry Data:

-

Molecular Ion Peak (M⁺): For this compound (C₆H₁₀N₂O₂S), the expected exact mass is 174.0463. In a high-resolution mass spectrum (HRMS), the molecular ion peak should be observed at m/z 174.0463.[3] In a low-resolution spectrum, a peak at m/z 174 would be expected.

-

Isotope Peaks: The presence of sulfur will result in a characteristic M+2 isotope peak at approximately 4.4% of the intensity of the M+ peak.

-

Key Fragmentation Patterns:

-

Loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z 129.

-

Cleavage of the C-S bond, potentially leading to fragments corresponding to the tetrahydropyrimidine-2-thiol and the acetic acid radical.

-

Fragmentation of the tetrahydropyrimidine ring.

-

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) is a common and suitable method for this type of polar molecule.[4]

-

Mass Analyzer: A variety of mass analyzers can be used, such as a time-of-flight (TOF) or quadrupole analyzer.

-

Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode. For a carboxylic acid, negative ion mode might be particularly informative.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3200 (broad) | O-H | Stretching (Carboxylic Acid) |

| 3350-3250 | N-H | Stretching (Amine) |

| 2950-2850 | C-H | Stretching (Aliphatic) |

| ~1710 | C=O | Stretching (Carboxylic Acid) |

| ~1600 | C=N | Stretching |

| ~1550 | N-H | Bending |

| ~1300 | C-N | Stretching |

| ~700 | C-S | Stretching |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared.

-

Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Conclusion

References

-

The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Available at: [Link]

-

Semantic Scholar. Microwave-Assisted Synthesis of Bioactive Tetrahydropyrimidine Derivatives as Antidiabetic Agents. (2022-06-30). Available at: [Link]

-

ResearchGate. IR spectra of compounds II ñ V. Available at: [Link]

-

Chemical Review and Letters. Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. (2024-09-03). Available at: [Link]

-

National Institutes of Health. 2-(Pyrimidin-2-ylsulfanyl)acetic acid. Available at: [Link]

-

Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Available at: [Link]

-

SpectraBase. 2 13C NMR 100 MHz Acetic Acid-d4. Available at: [Link]

-

National Institutes of Health. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Available at: [Link]

-

Natural Sciences Publishing. Synthesis and Investigation of Mass Spectra and Antimicrobial Activity of Some Azoles and Azines Based on (QUINOLINE-8-YLOXY) AC. (2016-05-01). Available at: [Link]

-

National Institutes of Health. Surface of Cytochrome C: Infrared Spectroscopy of Carboxyl Groups. Available at: [Link]

-

MDPI. Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. (2022-12-27). Available at: [Link]

-

National Institutes of Health. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022-10-17). Available at: [Link]

-

SpectraBase. Acetic acid, 2-(5-methyl-1,3,4-thiadiazol-2-ylthio)- - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

ResearchGate. Synthesis, Spectroscopic Characterisation, and Antimicrobial Assessment of 2-(5- methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)-N-phenylhydrazine-1- carbothioamide derivatives. (2025-10-29). Available at: [Link]

-

MDPI. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry. (2023-08-23). Available at: [Link]

Sources

The Multifaceted Mechanisms of Thio-Substituted Pyrimidine Compounds: A Technical Guide for Drug Discovery

Abstract

Thio-substituted pyrimidine derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antiplatelet effects.[1][2] The substitution of an oxygen atom with sulfur in the pyrimidine ring significantly alters the molecule's electronic distribution and steric properties, leading to diverse mechanisms of action. This in-depth technical guide provides a comprehensive overview of the core mechanisms through which these compounds exert their therapeutic effects, offering valuable insights for researchers, scientists, and drug development professionals. We will explore their interactions with key biological targets, delve into the intricacies of the signaling pathways they modulate, and provide detailed experimental protocols to investigate their modes of action.

Introduction: The Therapeutic Potential of Thio-Substituted Pyrimidines

The pyrimidine scaffold is a fundamental building block in numerous biological molecules, including nucleic acids and vitamins.[3] The introduction of a thio-group, a sulfur atom, into the pyrimidine ring creates a "thiopurine" isostere with altered physicochemical properties that can lead to enhanced biological activity and novel mechanisms of action.[1][4] These compounds have garnered significant attention in medicinal chemistry due to their ability to target a wide array of cellular processes with high specificity. This guide will dissect the primary mechanisms of action, focusing on enzyme inhibition, modulation of nucleic acid synthesis, and induction of specific cellular responses.

Key Mechanisms of Action of Thio-Substituted Pyrimidines

The biological effects of thio-substituted pyrimidines are diverse and depend on the specific substitutions on the pyrimidine core and the cellular context. Below, we explore the most prominent and well-documented mechanisms.

Enzyme Inhibition: A Primary Mode of Action

A significant number of thio-substituted pyrimidine compounds function as potent and selective enzyme inhibitors.

Signal transducer and activator of transcription (STAT) proteins, particularly STAT3 and STAT5a, are crucial signaling intermediates in cancer cells, and their overactivation can lead to tumorigenesis.[1] Certain 2-thiopyrimidine derivatives have been shown to act as inhibitors of STAT3 and STAT5a, leading to apoptosis in tumor cells.[1][5] Additionally, some thienopyrimidine derivatives have been investigated as inhibitors of protein kinases (PKs), which are critical regulators of the cell cycle.[6]

Another important target in cancer therapy is the dual inhibition of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). Novel aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones have been designed as dual-target inhibitors of BRD4 and PLK1, demonstrating cytotoxic effects on cancer cells.[7][8]

The protein FtsZ is a crucial component of the bacterial cell division machinery. Thiophenyl-substituted pyrimidine derivatives have been identified as effective antibacterial agents that inhibit FtsZ polymerization and its GTPase activity.[9][10] This disruption of FtsZ function prevents bacterial cell division, ultimately leading to bactericidal effects, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[9][10]

Thieno[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of topoisomerase I and II, enzymes essential for DNA replication and repair, making them promising anticancer agents. Furthermore, in the context of infectious diseases, thienopyrimidines have been shown to inhibit the respiratory complex I of Helicobacter pylori, presenting a narrow-spectrum antibacterial strategy.[11]

Modulation of Nucleic Acid Synthesis

As structural analogs of natural pyrimidines, some thio-substituted derivatives can interfere with the synthesis and function of nucleic acids.

Studies have shown that certain thiopyrimidine ribonucleosides can inhibit RNA synthesis without affecting DNA synthesis.[12] This selective inhibition of RNA production can hinder cell division and reduce cell viability, a mechanism distinct from many conventional chemotherapeutics that primarily target DNA replication.[12]

Some thio-substituted pyrimidines can be metabolized and incorporated into DNA and RNA, acting as fraudulent nucleosides. This incorporation can disrupt the normal processes of replication and transcription, leading to cytotoxic effects. This mechanism is a cornerstone of the anticancer and immunosuppressive activities of well-known thiopurines like 6-mercaptopurine and azathioprine.[4]

Induction of Cellular Processes

Beyond direct enzyme and nucleic acid interactions, these compounds can trigger specific cellular signaling cascades.

A common downstream effect of the various mechanisms described above, particularly in the context of cancer, is the induction of programmed cell death (apoptosis) and arrest of the cell cycle. For instance, a thiopyrimidine derivative, compound 20 in one study, was found to induce G2/M phase arrest and apoptosis in HCT116 colon cancer cells through the activation of caspases-9 and -3.[13]

Experimental Protocols for Mechanistic Elucidation

To investigate the mechanism of action of novel thio-substituted pyrimidine compounds, a series of well-defined experimental protocols are essential.

In Vitro Enzyme Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific enzyme.

Example: STAT3/STAT5a Inhibition Assay

-

Reagents and Materials: Recombinant human STAT3 and STAT5a proteins, kinase buffer, ATP, a suitable peptide substrate, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well plate, add the kinase, test compound, and kinase buffer. c. Initiate the reaction by adding ATP and the peptide substrate. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Antibacterial Activity and Mechanism Assays

Objective: To determine the antibacterial potency and investigate the effect on bacterial cell division.

3.2.1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

-

Procedure: a. Prepare serial dilutions of the test compound in a suitable broth medium. b. Inoculate each dilution with a standardized bacterial suspension. c. Incubate under appropriate conditions. d. The MIC is the lowest concentration that inhibits visible bacterial growth. e. To determine the MBC, plate aliquots from the clear wells onto agar plates and incubate. The MBC is the lowest concentration that kills 99.9% of the initial bacterial population.

3.2.2. FtsZ Polymerization Assay

-

Procedure: a. Purify FtsZ protein. b. Mix FtsZ with GTP and the test compound in a polymerization buffer. c. Monitor the change in light scattering at a specific wavelength (e.g., 340 nm) over time using a spectrophotometer. An increase in light scattering indicates polymerization.

Cell-Based Assays

Objective: To assess the effect of the compound on cellular processes like proliferation, cell cycle, and apoptosis.

3.3.1. Sulforhodamine B (SRB) Assay for Cell Proliferation

-

Procedure: a. Seed cancer cells in a 96-well plate and allow them to adhere. b. Treat the cells with various concentrations of the test compound. c. After a set incubation period (e.g., 48-72 hours), fix the cells with trichloroacetic acid (TCA). d. Stain the fixed cells with SRB dye. e. Solubilize the bound dye and measure the absorbance at a specific wavelength.[14]

3.3.2. Cell Cycle Analysis by Flow Cytometry

-

Procedure: a. Treat cells with the test compound for a specified duration. b. Harvest and fix the cells. c. Stain the cells with a DNA-binding dye (e.g., propidium iodide). d. Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

3.3.3. Apoptosis Assay by Annexin V/PI Staining

-

Procedure: a. Treat cells with the test compound. b. Stain the cells with Annexin V-FITC and propidium iodide (PI). c. Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Visualization of Key Pathways and Workflows

Visual representations are crucial for understanding complex biological processes and experimental designs.

Signaling Pathway of STAT Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by thio-substituted pyrimidines.

Experimental Workflow for Mechanism of Action Studies

Caption: A generalized workflow for elucidating the mechanism of action of thio-substituted pyrimidines.

Structure-Activity Relationships (SAR)

The biological activity of thio-substituted pyrimidines is highly dependent on the nature and position of substituents on the pyrimidine ring. For instance, in a series of 4-amino-2-thiopyrimidine derivatives studied as platelet aggregation inhibitors, small alkyl chains with an amino group as thio substituents, combined with arylalkyl moieties at the 4-position, showed greater inhibitory activity.[15] Understanding these structure-activity relationships is crucial for the rational design and optimization of more potent and selective drug candidates.

Conclusion and Future Directions

Thio-substituted pyrimidine compounds are a rich source of pharmacologically active molecules with a wide range of mechanisms of action. Their ability to inhibit key enzymes, interfere with nucleic acid metabolism, and induce specific cellular responses makes them attractive candidates for the development of new therapeutics. Future research should focus on elucidating the precise molecular interactions of these compounds with their targets, exploring novel derivatives with improved efficacy and safety profiles, and leveraging advanced techniques like structural biology and computational modeling to guide drug design. The versatility of the thiopyrimidine scaffold ensures its continued importance in the quest for innovative medicines to address unmet medical needs.

References

-

Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. PubMed. [Link]

-

Effect of thiopyrimidine ribonucleosides on DNA and RNA synthesis in synchronized mammalian cell cultures*1. Sci-Hub. [Link]

-

THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Jetir.Org. [Link]

-

Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Publishing. [Link]

-

Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. PMC - NIH. [Link]

-

Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. PMC - NIH. [Link]

-

Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. [Link]

-

Thio-substituted Derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol As Antiproliferative Agents. Taylor & Francis Online. [Link]

-

Recent developments regarding the use of thieno[2,3-d]pyrimidin-4-one derivatives in medicinal chemistry, with a focus on their synthesis and anticancer properties. Semantic Scholar. [Link]

-

Synthesis and anticancer activity of thiosubstituted purines. PMC - NIH. [Link]

-

Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils. PMC - NIH. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]

-

Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC. [Link]

-

The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PMC - NIH. [Link]

-

Synthesis of 2-thiopyrimidine derivatives 4a–f. ResearchGate. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC - NIH. [Link]

-

Synthesis of substituted thienopyrimidines utilizing Suzuki reaction. ResearchGate. [Link]

-

Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol as antiproliferative agents. PubMed. [Link]

-

Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PMC - PubMed Central. [Link]

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. [Link]

-

Development of Promising Thiopyrimidine-Based Anti-cancer and Antimicrobial Agents: Synthesis and QSAR Analysis. PubMed. [Link]

-

Synthesis and in vitro evaluation of some modified 4-thiopyrimidine nucleosides for prevention or reversal of AIDS-associated neurological disorders. PubMed. [Link]

-

Reviewing the mechanism of action of thiopurine drugs: towards a new paradigm in clinical practice. PubMed. [Link]

-

2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors. PubMed. [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reviewing the mechanism of action of thiopurine drugs: towards a new paradigm in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sci-hub.st [sci-hub.st]

- 13. Development of Promising Thiopyrimidine-Based Anti-cancer and Antimicrobial Agents: Synthesis and QSAR Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Biginelli Reaction: A Modern Guide to the Synthesis of Novel Tetrahydropyrimidines for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

Over a century since its discovery, the Biginelli reaction, a one-pot three-component synthesis, remains a cornerstone in heterocyclic chemistry, particularly for the generation of dihydropyrimidinones (DHPMs) and their derivatives, including the pharmacologically significant tetrahydropyrimidines (THPMs). This guide provides a comprehensive technical overview of the Biginelli reaction, from its mechanistic underpinnings to advanced synthetic protocols and its critical role in modern drug discovery. We will delve into the causality behind experimental choices, present detailed methodologies for the synthesis of novel tetrahydropyrimidines, and explore the vast therapeutic potential of this versatile scaffold.

Introduction: The Enduring Legacy of the Biginelli Reaction

First reported by Italian chemist Pietro Biginelli in 1893, this multicomponent reaction (MCR) involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones.[1][2][3][4] The elegance of this reaction lies in its operational simplicity and the ability to generate structurally complex and diverse molecules in a single synthetic step.[3] Initially, the reaction garnered limited attention, but the discovery of the profound pharmacological properties of the resulting dihydropyrimidine scaffold has led to a remarkable resurgence in interest from both academic and industrial researchers.[1][2]

The tetrahydropyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous bioactive compounds.[5] These derivatives have demonstrated a wide spectrum of biological activities, including antihypertensive, antiviral, antibacterial, anti-inflammatory, and anticancer properties.[4][6][7][8] Notably, the discovery of Monastrol, a potent and selective inhibitor of the mitotic kinesin Eg5, underscored the potential of Biginelli products as anticancer agents.[9] This has spurred extensive research into the synthesis of novel tetrahydropyrimidine analogues with enhanced therapeutic profiles.

This guide aims to serve as a practical and in-depth resource for scientists engaged in the synthesis and evaluation of novel tetrahydropyrimidine derivatives. We will explore the nuances of the reaction mechanism, provide detailed experimental protocols, and discuss the critical aspects of catalyst selection and reaction optimization.

Mechanistic Insights: Understanding the Driving Forces of the Reaction

The precise mechanism of the Biginelli reaction has been a subject of investigation for many years, with several plausible pathways proposed. A thorough understanding of these mechanisms is crucial for rational catalyst design and for optimizing reaction conditions to achieve desired outcomes. The three most widely accepted mechanisms are the iminium, enamine, and Knoevenagel pathways.[10]

-

The Iminium Pathway: This is often considered the predominant mechanism, especially under acidic conditions. It begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol form of the β-ketoester. Subsequent cyclization and dehydration yield the final dihydropyrimidine product.[10]

-

The Enamine Pathway: In this pathway, the initial step is the reaction between the β-ketoester and urea to form a crucial enamine intermediate. This enamine then acts as a nucleophile, attacking the aldehyde. The resulting adduct undergoes cyclization and dehydration to afford the dihydropyrimidine.[10]

-

The Knoevenagel Pathway: This mechanism commences with a Knoevenagel condensation between the aldehyde and the β-ketoester to generate an α,β-unsaturated dicarbonyl compound. This intermediate then undergoes a Michael-type addition with urea, followed by cyclization and dehydration to furnish the final product.[10]

The prevailing mechanism can be influenced by the specific reactants, catalysts, and reaction conditions employed.

Experimental Protocols for the Synthesis of Novel Tetrahydropyrimidines

The versatility of the Biginelli reaction allows for a wide range of experimental conditions to be employed, from classical heating to more modern techniques such as microwave irradiation and solvent-free synthesis. Below are detailed protocols for several common approaches.

General Protocol using Conventional Heating

This protocol is a robust and widely used method for the synthesis of dihydropyrimidinones.

Step-by-Step Methodology:

-

Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), the β-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of a suitable acid (e.g., HCl, 3 drops) in ethanol (25 mL).

-

Reflux: Heat the reaction mixture to reflux with constant stirring.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation: Collect the precipitated solid by filtration, wash with cold water to remove excess urea, and dry.

-

Purification: Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation offers significant advantages, including shorter reaction times and often higher yields.[1][9][11]

Step-by-Step Methodology:

-

Reactant Mixture: In a beaker, thoroughly mix the aromatic aldehyde (1 mmol), the β-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and a suitable catalyst (e.g., sulfamic acid, 20 mol %).[1]

-

Microwave Irradiation: Place the beaker in a domestic microwave oven and irradiate at a specified power (e.g., 300 W) for the required time (typically a few minutes), as determined by TLC monitoring.[1]

-

Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.

-

Isolation and Purification: Filter the resulting solid, wash thoroughly with water, and recrystallize from ethanol to afford the pure product.[1]

The Crucial Role of Catalysis

The choice of catalyst is paramount in the Biginelli reaction, significantly influencing reaction rates, yields, and in some cases, stereoselectivity. A wide array of catalysts has been successfully employed, ranging from simple Brønsted and Lewis acids to more sophisticated organocatalysts and nanocatalysts.

| Catalyst Type | Examples | Key Advantages |

| Brønsted Acids | HCl, H₂SO₄, p-Toluenesulfonic acid | Readily available, inexpensive |

| Lewis Acids | ZnCl₂, FeCl₃, InCl₃, Yb(OTf)₃ | High efficiency, mild reaction conditions |

| Organocatalysts | Proline, Thiourea derivatives | Metal-free, potential for asymmetric synthesis |

| Heterogeneous Catalysts | Montmorillonite KSF, Zeolites, Silica sulfuric acid | Ease of separation, reusability, environmentally friendly |

| Nanocatalysts | TiO₂, Magnetic nanoparticles | High surface area, enhanced catalytic activity, green chemistry approach |

Table 1: Comparison of Catalyst Types for the Biginelli Reaction

The selection of the optimal catalyst often depends on the specific substrates and desired reaction conditions. For instance, solvent-free reactions under microwave irradiation often benefit from solid-supported catalysts for ease of work-up.[9]

Asymmetric Synthesis: Accessing Chiral Tetrahydropyrimidines

Many biologically active molecules are chiral, with individual enantiomers often exhibiting different pharmacological profiles. The Biginelli reaction typically produces a racemic mixture of dihydropyrimidinones. Consequently, the development of asymmetric Biginelli reactions to access enantiomerically pure compounds is a highly active area of research.[2][12]

Chiral Brønsted acids, such as those derived from BINOL, have proven to be effective catalysts for enantioselective Biginelli reactions, affording high yields and excellent enantiomeric excesses.[12][13] Chiral Lewis acids and bifunctional organocatalysts have also been successfully employed.[14] The ability to control the stereochemistry of the C4 position in the dihydropyrimidine ring is a significant advancement in the synthesis of potentially more potent and selective drug candidates.

Therapeutic Potential and Structure-Activity Relationships

The tetrahydropyrimidine scaffold is a versatile platform for the development of new therapeutic agents. By modifying the substituents at various positions of the pyrimidine ring, a wide range of biological activities can be achieved.

| Therapeutic Area | Example of Activity |

| Anticancer | Inhibition of kinesin Eg5 (e.g., Monastrol), dual EGFR/VEGFR-2 inhibition |

| Antimicrobial | Antibacterial and antifungal activity against various strains |

| Anti-inflammatory | Inhibition of inflammatory pathways |

| Antihypertensive | Calcium channel modulation |

| Antiviral | Inhibition of viral replication |

Table 2: Diverse Pharmacological Activities of Tetrahydropyrimidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in understanding how the structural features of tetrahydropyrimidine derivatives influence their biological activity.[15][16] These computational models help in the rational design of new analogues with improved potency and selectivity. For example, studies have shown that the nature and substitution pattern of the aryl group at the C4 position significantly impact the anticancer activity of these compounds.

Below is a table summarizing the cytotoxic activity of some recently synthesized tetrahydropyrimidine derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative 1 | HCT116 (Colon) | 22.4 | [17] |

| Derivative 2 | HCT116 (Colon) | 0.34 | [17] |

| Derivative 3d | MCF-7 (Breast) | 43.4 | [18] |

| Derivative 4d | MCF-7 (Breast) | 39.0 | [18] |

| Derivative 3a | A549 (Lung) | 5.988 | [18] |

Table 3: Cytotoxic Activity (IC₅₀ values) of Selected Tetrahydropyrimidine Derivatives

Conclusion and Future Perspectives

The Biginelli reaction has stood the test of time, evolving from a classical organic reaction to a powerful tool in modern drug discovery. Its ability to efficiently generate diverse libraries of tetrahydropyrimidine derivatives makes it an invaluable methodology for identifying novel therapeutic agents. The ongoing development of more efficient and selective catalysts, particularly for asymmetric synthesis, will undoubtedly expand the scope and utility of this remarkable reaction. Furthermore, the application of green chemistry principles, such as the use of microwave irradiation and solvent-free conditions, is making the synthesis of these important heterocyclic compounds more sustainable. The future of the Biginelli reaction in drug development appears bright, with the promise of new discoveries and the potential to address unmet medical needs.

References

-

Rezaei, R., Mohammadi, M. K., & Khaledi, A. (n.d.). Microwave Assisted Solvent-Free One Pot Biginelli Synthesis of Dihydropyrimidinone Compounds on Melamine-Formaldehyde as a Solid Support. Available at: [Link]

-

Somayeh, N., Hoda, P., & Masoumeh, S. (2017). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 16(2), 596–601. Available at: [Link]*

-

Pai, S. D., et al. (n.d.). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). Asian Journal of Chemistry. Available at: [Link]*

-

El-Malah, A. A., et al. (2022). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. Molecules, 27(19), 6539. Available at: [Link]*

-

(n.d.). Microwave-Assisted Biginelli Reaction: An Old Reaction, a New Perspective. ResearchGate. Available at: [Link]*

-

(n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. Available at: [Link]*

-

(2021). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology (JIMP). Available at: [Link]*

-

Barbero, M., Cadamuro, S., & Dughera, S. (n.d.). Brønsted acid catalysed green and enantioselective Biginelli reaction. IRIS-AperTO - UniTo. Available at: [Link]*

-

(n.d.). Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Der Pharma Chemica. Available at: [Link]*

-

Clark, J. H., Macquarrie, D. J., & Sherwood, J. (2013). The combined role of catalysis and solvent effects on the biginelli reaction: improving efficiency and sustainability. Chemistry - A European Journal, 19(16), 5174-5182. Available at: [Link]*

-

(2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. Available at: [Link]*

-

Keglevich, G., et al. (2020). Synthesis of 3,4-Dihydropyrimidin-2(1H)-one-phosphonates by the Microwave-Assisted Biginelli Reaction. Molecules, 26(1), 106. Available at: [Link]*

-

(2018). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. MDPI. Available at: [Link]*

-

(2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers. Available at: [Link]*

-

(n.d.). Comparison of Various Catalysts for the Multicomponent Biginelli Reaction. ResearchGate. Available at: [Link]*

-

Darandale, S. N., et al. (2013). Green synthesis of tetrahydropyrimidine analogues and evaluation of their antimicrobial activity. Bioorganic & Medicinal Chemistry Letters, 23(9), 2632-2635. Available at: [Link]*

-

(n.d.). (PDF) Synthesis of Novel Substituted Tetrahydropyrimidine Derivatives and Evaluation of Their Pharmacological and Antimicrobial Activities. ResearchGate. Available at: [Link]*

-

(n.d.). Comparison of catalytic activity of different catalysts on the model reaction. ResearchGate. Available at: [Link]*

-

Zhang, X., et al. (2023). Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists. ACS Medicinal Chemistry Letters, 14(5), 655–661. Available at: [Link]*

-

(n.d.). A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Der Pharma Chemica. Available at: [Link]*

-

(n.d.). tetrahydropyrimidines via the biginelli reaction. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]*

-

Pérez-García, M.-S., et al. (2024). Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. Molecules, 29(16), 3793. Available at: [Link]*

-

(n.d.). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available at: [Link]*

-

(2021). The novel tetrahydropyrimidine derivative as inhibitor of SARS CoV-2: synthesis, modeling and molecular docking analysis. Taylor & Francis Online. Available at: [Link]*

-

(2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI. Available at: [Link]*

-

(2018). One-pot, solvent-free synthesis via Biginelli reaction: Catalyst-free and new recyclable catalysts. Taylor & Francis Online. Available at: [Link]*

-

(2018). Facile synthesis of 3,4-dihydropyrimidin-2(1H)-ones and -thiones and indeno[1,2-d]pyrimidines catalyzed by p-dodecylbenzenesulfonic acid. Taylor & Francis Online. Available at: [Link]*

-

(2023). Synthesis of 3,4-dihydropyrimidin-2-(1H)- ones using a Hydrogel as a Green and Reusable Catalyst. Chemical Methodologies. Available at: [Link]*

-

(n.d.). Synthesis of tetrahydropyrimidine derivatives 38 in the presence of Zn(OTf)2. ResearchGate. Available at: [Link]*

-

Fauzi, A., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activities. Journal of Medicinal and Chemical Sciences, 6(8), 1810-1817. Available at: [Link]*

-

(2013). The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability. Scilit. Available at: [Link]*

-

(n.d.). Recent progress in asymmetric Biginelli reaction. ResearchGate. Available at: [Link]*

-

(2021). Effect of Different Solvents on Biginelli Reaction Using Layered Double Hyroxide (LDH) As an Ecofriendly Catalyst. ResearchGate. Available at: [Link]*

-

(2022). Microwave-Assisted Synthesis of Bioactive Tetrahydropyrimidine Derivatives as Antidiabetic Agents. Semantic Scholar. Available at: [Link]*

-

(n.d.). The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability. ResearchGate. Available at: [Link]*

-

(n.d.). One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. RSC Publishing - The Royal Society of Chemistry. Available at: [Link]*

-

(n.d.). Quantitative structure–activity relationship. Wikipedia. Available at: [Link]*

-

(n.d.). IC50 values of the biguanide derivatives on cancer cell lines. ResearchGate. Available at: [Link]*

-

(n.d.). Influence of Electronic Factors on “Solvent-Free and Catalyst-Free Biginelli Reaction”. International Journal of ChemTech Research. Available at: [Link]*

-

(n.d.). The effect of various amounts of the catalyst for Biginelli reaction. ResearchGate. Available at: [Link]*

-

(n.d.). IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated... ResearchGate. Available at: [Link]*

-

(n.d.). IC50 values of the cancer cell lines used in this study and the Phoenix... ResearchGate. Available at: [Link]*

-

(n.d.). ChemInform Abstract: Ecofriendly Synthesis of Tetrahydropyrimidine Derivatives in Aqueous Medium under Ultrasonic Irradiation. ResearchGate. Available at: [Link]*

-

(n.d.). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. SciSpace. Available at: [Link]*

-

Ekins, S., et al. (2001). Quantitative Structure-Activity Relationship and Quantitative Structure-Pharmacokinetics Relationship of 1,4-dihydropyridines and Pyridines as Multidrug Resistance Modulators. Molecular Pharmacology, 59(4), 633-643. Available at: [Link]*

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. sennosbiotech.com [sennosbiotech.com]

- 3. yangresearchlab.org [yangresearchlab.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Green synthesis of tetrahydropyrimidine analogues and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 11. researchgate.net [researchgate.net]

- 12. Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iris.unito.it [iris.unito.it]

- 14. researchgate.net [researchgate.net]

- 15. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 16. Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Predicted Biological Activity of Novel Tetrahydropyrimidine Derivatives

Introduction: The Therapeutic Promise of the Tetrahydropyrimidine Scaffold

Tetrahydropyrimidines (THPMs) are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2][3] Their structural versatility, arising from synthetic methodologies like the Biginelli reaction, allows for the creation of diverse derivatives.[1][2] This chemical diversity translates into a broad spectrum of pharmacological activities, positioning THPMs as a promising scaffold for the development of novel therapeutics.[3][4][5] Notably, these compounds have shown potential as anticancer, antimicrobial, and antiviral agents.[4][5][6] The reduced toxicity of many THPM derivatives to humans and animals further enhances their appeal for drug development.[1][2]

This guide provides a comprehensive overview of the methodologies used to predict and validate the biological activities of novel tetrahydropyrimidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering both theoretical frameworks and practical, step-by-step protocols.

Part 1: In Silico Prediction of Biological Activity

The initial stages of drug discovery for novel THPM derivatives heavily rely on computational methods to predict their biological activity and pharmacokinetic properties. This in silico approach is crucial for prioritizing candidates for synthesis and experimental testing, thereby saving considerable time and resources.[7][8]

Molecular Docking: Unveiling Potential Molecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, a THPM derivative) when bound to a specific molecular target, typically a protein or enzyme. The primary goal is to determine the binding affinity and mode of interaction, which can suggest potential inhibitory or modulatory activity.

For instance, molecular docking studies have been employed to investigate the potential of THPM derivatives as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in DNA synthesis and a validated target for anticancer and antimicrobial drugs.[9][10] By computationally fitting the THPM derivatives into the active site of DHFR, researchers can predict their binding energy and interactions with key amino acid residues, providing insights into their potential as DHFR inhibitors.[9][11]

ADMET Prediction: Assessing Drug-Likeness

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery.[7][12][13] It involves the use of computational models to forecast the pharmacokinetic and toxicological properties of a compound.[7][14] Early identification of poor ADMET properties can prevent the costly failure of drug candidates in later developmental stages.[7]

-

Absorption: Predicts how well the compound will be absorbed into the bloodstream.

-

Distribution: Forecasts how the compound will spread throughout the body's tissues.[7]

-

Metabolism: Estimates how the body will break down the compound.[7]

-

Excretion: Predicts how the compound will be eliminated from the body.[7]

-

Toxicity: Assesses the potential for harmful effects.[7]

Various software and online platforms are available for performing ADMET predictions, which analyze the physicochemical properties of the THPM derivatives to estimate their drug-like characteristics.[12][14]

Part 2: Experimental Validation of Predicted Activities

Following promising in silico predictions, the next crucial phase is the experimental validation of the biological activities of the synthesized THPM derivatives. This section details the methodologies for assessing their anticancer, antibacterial, and antiviral potential.

Anticancer Activity Assessment

Several tetrahydropyrimidine derivatives have demonstrated potent anticancer activity.[4][15][16] One of the key mechanisms of action for some anticancer agents is the inhibition of protein kinases, such as the Bcr-Abl tyrosine kinase, which is implicated in chronic myeloid leukemia (CML).[17][18][19] The Bcr-Abl fusion protein exhibits constitutive kinase activity, leading to the uncontrolled proliferation of cancer cells.[17][19] Bcr-Abl inhibitors work by binding to the ATP-binding site of the kinase, thereby blocking its activity and preventing the phosphorylation of downstream substrates essential for cancer cell survival and proliferation.[19] The signaling pathways activated by Bcr-Abl include the RAS/RAF/MAPK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation and survival.[17][20][21]

Another important target for anticancer drugs is Dihydrofolate Reductase (DHFR).[9][22] DHFR inhibitors disrupt DNA synthesis and cell growth by depleting the supply of tetrahydrofolate, a vital cofactor in the synthesis of nucleotides and amino acids.[22] This is particularly effective against rapidly dividing cancer cells.[9][11]

Caption: Workflow for Anticancer Drug Discovery with THPMs.

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[23][24] It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[24][25]

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7)[6]

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)[25]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.[25]

-

Compound Treatment: Treat the cells with various concentrations of the THPM derivatives and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[24][26]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[24][26]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[26] The intensity of the purple color is directly proportional to the number of viable cells.

Antibacterial Activity Assessment

Many novel tetrahydropyrimidine derivatives have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[6][27][28]

Caption: Workflow for Antibacterial Screening of THPMs.

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[4][29]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[27]

-

96-well microtiter plates[29]

-

Mueller-Hinton Broth (MHB)[29]

-

THPM derivative stock solutions

-

Bacterial inoculum standardized to 0.5 McFarland standard

Procedure:

-

Serial Dilution: Prepare serial two-fold dilutions of the THPM derivatives in MHB in the wells of a 96-well plate.[29]

-

Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[29] Include a positive control (bacteria without compound) and a negative control (broth only).[29]

-

Incubation: Incubate the plates at 37°C for 16-24 hours.[29]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[29]

Antiviral Activity Assessment

The antiviral potential of tetrahydropyrimidine derivatives is an emerging area of research, with some compounds showing promising activity against viruses like HIV-1 and SARS-CoV-2.[6][30]

Caption: Workflow for Antiviral Activity Assessment of THPMs.

The PRNT is a functional assay that measures the ability of a compound to neutralize virus infectivity in vitro.[31][32]

Materials:

-

Susceptible host cell line

-

Virus stock of known titer

-

96-well or 24-well plates

-

Overlay medium (containing agarose or methylcellulose)[32]

-

Crystal violet staining solution[32]

Procedure:

-

Cell Seeding: Seed the host cells in plates to form a confluent monolayer.

-

Virus-Compound Incubation: Prepare serial dilutions of the THPM derivatives and mix them with a known amount of virus. Incubate this mixture to allow the compound to bind to the virus.

-

Infection: Add the virus-compound mixture to the cell monolayers and incubate to allow for viral adsorption.[32]

-

Overlay Application: Remove the inoculum and add the overlay medium to restrict the spread of the virus, leading to the formation of localized plaques.[32]

-

Incubation: Incubate the plates for several days until visible plaques are formed.[32]

-

Plaque Visualization and Counting: Fix and stain the cells with crystal violet.[32] Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.[32]

Conclusion

The tetrahydropyrimidine scaffold represents a fertile ground for the discovery of novel therapeutic agents with a wide range of biological activities. The integrated approach of in silico prediction and experimental validation outlined in this guide provides a robust framework for identifying and characterizing promising THPM derivatives. The detailed protocols serve as a practical resource for researchers in the field, facilitating the systematic evaluation of these compounds and accelerating their potential translation into clinical candidates.

References

- Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. PubMed.

- Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. National Center for Biotechnology Information.

- Design, Synthesis and Molecular Docking Studies of Some Tetrahydropyrimidine Derivatives as Possible Fascin Inhibitors. PubMed.

- Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives. International Journal of Pharmaceutical and Bio-Medical Science.

- How do you predict ADMET properties of drug candidates?. Aurlide.

- What are DHFR inhibitors and how do they work?. Patsnap Synapse.

- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

- Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio.

- Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives. International Journal of Pharmaceutical and Bio-Medical Science.

- ADMET Prediction. Protheragen.

- ADMET prediction. Fiveable.

- A review on synthetic study and biological activities of tetrahydropyrimidinone derivatives. World Journal of Pharmaceutical Sciences.

- ADMET Predictions - Computational Chemistry Glossary. Deep Origin.

- Dihydrofolate reductase inhibitor. Grokipedia.

- MTT Assay Protocol for Cell Viability and Proliferation. Roche.

- A Technical Guide to the Mechanism of Action of Dihydrofolate Reductase (DHFR) Inhibitors. Benchchem.

- Synthesis and evaluation of some novel tetrahydropyrimidine derivatives as antimicrobial and cytotoxic agents. ResearchGate.

- Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. National Center for Biotechnology Information.

- Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Chemical Review and Letters.

- MTT assay protocol. Abcam.

- Cell Viability Assays. National Center for Biotechnology Information.

- Molecular Pathways: BCR-ABL. Clinical Cancer Research.

- High-throughput assessment of bacterial growth inhibition by optical density measurements. National Center for Biotechnology Information.

- G0507 Bacterial Growth Inhibition Assay: Application Notes and Protocols. Benchchem.

- (PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. ResearchGate.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.

- Zone of Inhibition Test - Kirby Bauer Test. Microbe Investigations.

- Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs.

- Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer. National Center for Biotechnology Information.

- Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. National Center for Biotechnology Information.

- Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives. National Center for Biotechnology Information.

- BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. National Center for Biotechnology Information.

- Protocol for Bacterial Cell Inhibition Assay. eCampusOntario Pressbooks.

- Synthesis, biological evaluation, docking and molecular dynamics studies of Biginelli-type tetrahydropyrimidine analogues: Antimicrobial, cytotoxicity and antioxidant activity. ResearchGate.

- Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI.

- What are Bcr-Abl inhibitors and how do they work?. Patsnap Synapse.

- Signal transduction pathway of the BCR-ABL fusion gene and Imatinib.... ResearchGate.

- Application Notes and Protocols for Plaque Reduction Assay of RSV-IN-4. Benchchem.

- Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Semantic Scholar.

- In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. Trends in Sciences.

- The novel tetrahydropyrimidine derivative as inhibitor of SARS CoV-2: synthesis, modeling and molecular docking analysis. Taylor & Francis Online.

- Synthesis, in vitro Anticancer and Antimicrobial Evaluation of Novel Substituted Dihydropyrimidines. National Center for Biotechnology Information.

- International Journal of Pharmaceutical Sciences and Research (IJPSR).

- Virus Plaque Assay Protocol. ResearchGate.

- Viral Titering-Plaque Assay Protocol. Creative Biogene.

- Viral Plaque Assay. Protocols.io.

Sources

- 1. rjstonline.com [rjstonline.com]

- 2. Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives - ProQuest [proquest.com]

- 3. wjpsonline.com [wjpsonline.com]

- 4. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aurlide.fi [aurlide.fi]

- 8. bitesizebio.com [bitesizebio.com]

- 9. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 10. ijpsr.com [ijpsr.com]

- 11. grokipedia.com [grokipedia.com]

- 12. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]

- 13. fiveable.me [fiveable.me]

- 14. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, in vitro Anticancer and Antimicrobial Evaluation of Novel Substituted Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]

- 20. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 25. clyte.tech [clyte.tech]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. chemrevlett.com [chemrevlett.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. tandfonline.com [tandfonline.com]

- 31. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 32. pdf.benchchem.com [pdf.benchchem.com]

Solubility and stability of (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid